molecular formula C25H26N2O2 B5010017 1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

Cat. No.: B5010017
M. Wt: 386.5 g/mol
InChI Key: FGZKHXPHPITHRE-UHFFFAOYSA-N
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Description

1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is a useful research compound. Its molecular formula is C25H26N2O2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-phenoxybenzyl)-4-(phenylacetyl)piperazine is 386.199428076 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

1-(3-phenoxybenzyl)-4-(phenylacetyl)piperazine and similar compounds have been synthesized and characterized for various applications. For instance, Desai et al. (2004) synthesized related piperazine derivatives, such as 1-phenyl-4-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperazine, for their application in polypropylene copolymers. These compounds were found to influence the thermal stability and thermooxidative stability of polypropylene copolymer (PPCP) when tested for multiple extrusions, indicating potential use in material science applications (Desai et al., 2004).

Fuel and Energy Applications

Piperazine derivatives have also been researched for their role in fuel and energy sectors. Desai et al. (2002) prepared a new base fuel antioxidant based on hindered phenol and heterocyclic amine, specifically 1-Phenyl-4-(3',5'-di-tert-butyl-4'-hydroxybenzyl) piperazine, and reported its effectiveness in base fuel. It showcased excellent thermal stability and comparable antioxidant activity when compared to commercially available antioxidants (Desai et al., 2002).

Bioactive Compounds and Pharmaceutical Applications

In the field of pharmaceuticals, piperazine derivatives have been identified as bioactive compounds. Sobolevskaya et al. (2007) isolated new compounds, including 3-(4-hydroxybenzyl)piperazine-2,5-dione, from the marine actinobacterium Streptomyces sp., indicating their potential in drug discovery and biomedical research. The cytotoxic activities of these compounds were estimated based on their effects on sperm and eggs of sea urchins, demonstrating their potential biological activity (Sobolevskaya et al., 2007).

Properties

IUPAC Name

1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-25(19-21-8-3-1-4-9-21)27-16-14-26(15-17-27)20-22-10-7-13-24(18-22)29-23-11-5-2-6-12-23/h1-13,18H,14-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZKHXPHPITHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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